7-Methoxyquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
7-Methoxyquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 7-Methoxyquinoline-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, analytical characterization, and explore its putative biological activities and mechanisms of action based on current research into the broader class of quinoline-3-carboxylic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this molecular scaffold.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] This bicyclic aromatic structure is a key component in a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The electronic properties of the nitrogen atom in the quinoline core, combined with the versatility for substitution on the carbocyclic and heterocyclic rings, allow for fine-tuning of pharmacological activity.[1]
The addition of a carboxylic acid group at the 3-position is particularly significant. This functional group can act as a critical hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzyme active sites.[2][3] 7-Methoxyquinoline-3-carboxylic acid combines this key feature with a methoxy group at the 7-position, a substitution known to influence the pharmacokinetic properties and biological activity of quinoline derivatives.[4]
Physicochemical Properties
7-Methoxyquinoline-3-carboxylic acid is a solid organic compound with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [5][6] |
| Molecular Weight | 203.19 g/mol | [5][6] |
| CAS Number | 474659-26-2 | [5] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | [6] |
| InChI Key | LDMIDFLMDWSHMF-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 1.7 | [7] |
Synthesis and Characterization
While specific experimental data for the synthesis of 7-Methoxyquinoline-3-carboxylic acid is not widely published, a robust synthetic route can be proposed based on established methodologies for closely related analogs, particularly its 2-chloro precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the corresponding 2-chloroquinoline-3-carbaldehyde. This pathway leverages a common intermediate in quinoline chemistry.
Experimental Protocol: Synthesis of 2-Chloro-7-methoxyquinoline-3-carboxylic acid (Precursor)
This protocol is adapted from a known procedure for similar derivatives and serves as the foundational step for obtaining the target compound.
Materials:
-
2-Chloro-7-methoxyquinoline-3-carbaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, 15% aqueous solution)
-
Celite
Procedure:
-
Prepare a suspension of 2-chloro-7-methoxyquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol in a suitable reaction flask with stirring.
-
In a separate beaker, dissolve silver nitrate (2.71 g, 0.016 mol) in 30 mL of warm ethanol. Add this solution to the aldehyde suspension.
-
Prepare a solution of sodium hydroxide (2.0 g, 0.05 mol) in 30 mL of 80% aqueous ethanol. Add this basic solution dropwise to the reaction mixture over 15 minutes at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture for 12 hours at room temperature.
-
Filter the mixture through a pad of Celite to remove solids.
-
Remove the ethanol from the filtrate by rotary evaporation.
-
Add water to the residue to completely dissolve the sodium salt of the carboxylic acid.
-
Acidify the aqueous solution to pH 1 by adding 15% aqueous HCl. This will precipitate the product.
-
Filter the solid product, wash it with water (2 x 20 mL), and dry it in a vacuum oven at 60 °C.
Expected Outcome: 2-chloro-7-methoxyquinoline-3-carboxylic acid is obtained as a white powder.
Proposed Protocol: Synthesis of 7-Methoxyquinoline-3-carboxylic acid
Materials:
-
2-Chloro-7-methoxyquinoline-3-carboxylic acid
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
Procedure:
-
Dissolve 2-chloro-7-methoxyquinoline-3-carboxylic acid in a suitable solvent like methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or add a hydrogen transfer reagent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through Celite to remove the palladium catalyst.
-
Remove the solvent from the filtrate by rotary evaporation to yield the final product, 7-Methoxyquinoline-3-carboxylic acid.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight. Predicted m/z values for various adducts of 7-Methoxyquinoline-3-carboxylic acid (C₁₁H₉NO₃, Exact Mass: 203.05824 Da) are available.[7]
| Adduct | Predicted m/z |
| [M+H]⁺ | 204.06552 |
| [M+Na]⁺ | 226.04746 |
| [M-H]⁻ | 202.05096 |
-
Liquid Chromatography (LC-MS): This technique is essential for assessing the purity of the compound and for monitoring reaction progress.
Putative Biological Activity and Mechanism of Action
Direct biological data for 7-Methoxyquinoline-3-carboxylic acid is scarce in published literature. However, extensive research on the quinoline-3-carboxylic acid scaffold allows for well-founded postulations regarding its potential therapeutic activities and molecular targets.
Anticancer Activity
Quinoline derivatives are well-documented anticancer agents, acting through various mechanisms including inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[1] Studies on related quinoline-3-carboxylic acids have shown promising antiproliferative activity.[8]
Potential Mechanisms of Action:
-
Protein Kinase CK2 Inhibition: Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to cell growth, proliferation, and suppression of apoptosis.[9] Several studies have identified 3-quinoline carboxylic acid derivatives as potent and selective inhibitors of CK2.[10] The carboxylic acid moiety is crucial for binding within the ATP-binding site, forming key interactions with lysine residues (e.g., Lys68).[3] It is highly probable that 7-Methoxyquinoline-3-carboxylic acid also targets this kinase.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[11][12] Quinoline carboxylic acids have been identified as potent inhibitors of human DHODH.[13] By inhibiting DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[11]
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 7-Methoxyquinoline-3-carboxylic acid AldrichCPR 474659-26-2 [sigmaaldrich.com]
- 7. PubChemLite - 7-methoxyquinoline-3-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
